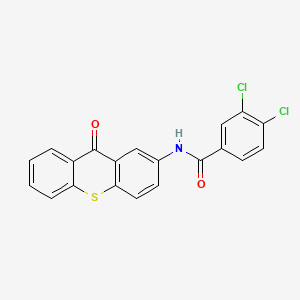

3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide” is a chemical compound with the molecular formula C20H11Cl2NO2S and a molecular weight of 400.27 . It is used for research purposes .

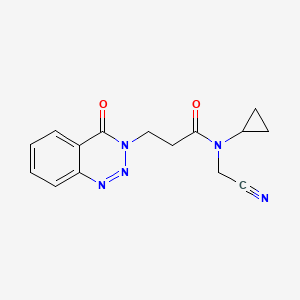

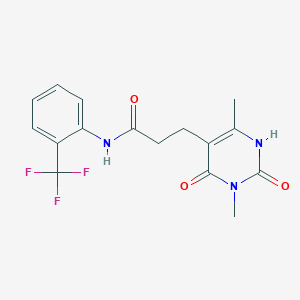

Molecular Structure Analysis

The molecular structure of “3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide” consists of 20 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Photosensitization and Material Science

- Fischer (1991) developed novel 9-oxo-9H-thioxanthene- and 9-oxo-9H-xanthene-dicarboximides, closely related to 3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide, which exhibited properties useful as photosensitizers. These derivatives showed unique characteristics like liquid aggregation form, water solubility, and bathochromic shifts of absorption wavelengths, making them suitable for applications in material science (Fischer, 1991).

Photopolymerization and Biomedical Applications

- Wu et al. (2017) synthesized two thioxanthone-based photoinitiators for visible light photopolymerization, demonstrating their efficacy and low migration, which is critical for applications in food packaging and biomedical fields (Wu et al., 2017).

Antimicrobial Agents

- Zadrazilova et al. (2015) assessed a series of substituted benzamides for their bactericidal properties against MRSA strains. Their findings highlight the potential of these compounds as effective antimicrobial agents (Zadrazilova et al., 2015).

Anticancer Research

- Yılmaz et al. (2015) synthesized indapamide derivatives, which included compounds structurally related to 3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide, demonstrating proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015).

Photocatalysis

- Torimoto et al. (1996) investigated the use of TiO2-loaded adsorbent supports for photocatalytic degradation of propyzamide, a compound structurally similar to the subject molecule. This research has implications for environmental remediation technologies (Torimoto et al., 1996).

Antibacterial and Antifungal Activities

- Özden et al. (2004) synthesized and evaluated benzamides, closely related to the chemical , for their potent antibacterial and antifungal activities (Özden et al., 2004).

Chemical Synthesis and Characterization

- Adhami et al. (2012) conducted a study focusing on the synthesis of a compound closely related to 3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide. This research contributes to the broader understanding of synthetic pathways and characterization of similar compounds (Adhami et al., 2012).

Heterocyclic Chemistry

- Various studies by Okabayashi et al. (1991, 1989) focused on the synthesis of dichloro-9H-thioxanthen-9-ones, which are structurally related to the target molecule. These compounds have significance in the field of heterocyclic chemistry (Okabayashi et al., 1991), (Okabayashi et al., 1989).

Antipathogenic Properties

- Limban et al. (2011) synthesized acylthioureas demonstrating significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents (Limban et al., 2011).

Wirkmechanismus

Target of Action

It is known to act as a photoinitiator in the process of photopolymerization .

Mode of Action

3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide (TXAM) initiates free radical polymerization, cationic polymerization, and hybrid polymerization photopolymerization under light-emitting diodes (LEDs) exposure . When combined with iodonium salt (Iod), it can initiate deep-layer photopolymerization to obtain photo-cured IPN materials .

Biochemical Pathways

Its role in the photopolymerization process suggests it may influence pathways related to polymer formation and curing .

Pharmacokinetics

As a photoinitiator used in polymerization processes, its bioavailability would likely be influenced by factors such as light exposure and the presence of other compounds like iodonium salt .

Result of Action

The result of the action of 3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is the initiation of polymerization processes, leading to the formation of photo-cured IPN materials . This suggests that it may have applications in the production of various polymer-based materials.

Eigenschaften

IUPAC Name |

3,4-dichloro-N-(9-oxothioxanthen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Cl2NO2S/c21-15-7-5-11(9-16(15)22)20(25)23-12-6-8-18-14(10-12)19(24)13-3-1-2-4-17(13)26-18/h1-10H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNSNWLMOOJTDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![(1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2462019.png)

![3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2462022.png)

![methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2462024.png)

![1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2462030.png)